molecular formula C6H3Br2F4N B13431408 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide

4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide

Cat. No.: B13431408
M. Wt: 324.90 g/mol
InChI Key: HQRWCGBBTINOAD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide typically involves the bromination of 2,3,5,6-tetrafluoropyridine. One common method includes the reaction of 2,3,5,6-tetrafluoropyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination has also been explored to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide makes it unique compared to other bromomethylpyridine derivatives.

Properties

Molecular Formula

C6H3Br2F4N

Molecular Weight

324.90 g/mol

IUPAC Name

4-(bromomethyl)-2,3,5,6-tetrafluoropyridine;hydrobromide

InChI

InChI=1S/C6H2BrF4N.BrH/c7-1-2-3(8)5(10)12-6(11)4(2)9;/h1H2;1H

InChI Key

HQRWCGBBTINOAD-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=NC(=C1F)F)F)F)Br.Br

Origin of Product

United States

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